
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane is an organic compound known for its unique structure and reactivity It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring substituted with bromine and tert-butyl groups
Métodos De Preparación
The synthesis of Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane typically involves the reaction of 2,6-dibromo-4-tert-butylphenylhydrazine with a suitable diazotizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired diazo compound. Common diazotizing agents include nitrous acid or its derivatives, which facilitate the conversion of the hydrazine to the diazo compound. The reaction is typically conducted in an inert atmosphere to prevent the decomposition of the diazo compound .
Análisis De Reacciones Químicas
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane has several applications in scientific research:
Synthetic Chemistry: It is used as a precursor for the synthesis of complex organic molecules. The reactive diazo group allows for the formation of various intermediates that can be further transformed into desired products.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Biological Studies: It is employed in the study of biological systems, particularly in understanding the interactions of diazo compounds with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug development, given its ability to form reactive intermediates that can interact with biological targets
Mecanismo De Acción
The mechanism of action of Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reactants .
Comparación Con Compuestos Similares
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane can be compared with other diazo compounds, such as:
Bis(2,4-di-tert-butylphenyl)diazomethane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bis(4-tert-butyl-2,6-diiodophenyl)diazomethane:
Bis(2,4-di-tert-butylphenyl)phosphate: A related compound with phosphate groups, used in different industrial applications
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
182170-73-6 |
|---|---|
Fórmula molecular |
C21H22Br4N2 |
Peso molecular |
622.0 g/mol |
Nombre IUPAC |
1,3-dibromo-5-tert-butyl-2-[diazo-(2,6-dibromo-4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H22Br4N2/c1-20(2,3)11-7-13(22)17(14(23)8-11)19(27-26)18-15(24)9-12(10-16(18)25)21(4,5)6/h7-10H,1-6H3 |
Clave InChI |
XIUOJSITQQEKNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)C(C)(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
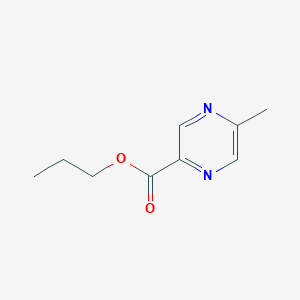
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
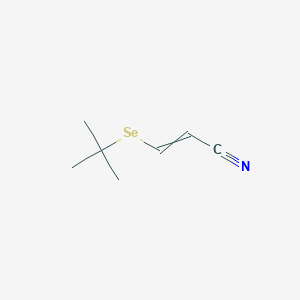
![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
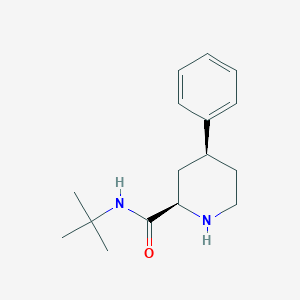
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
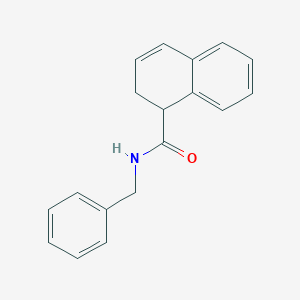
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
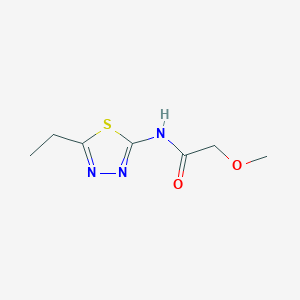

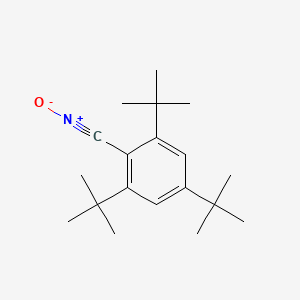
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

